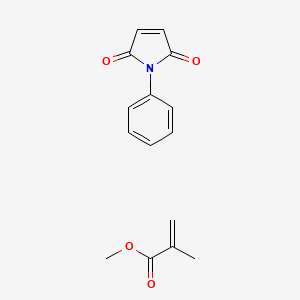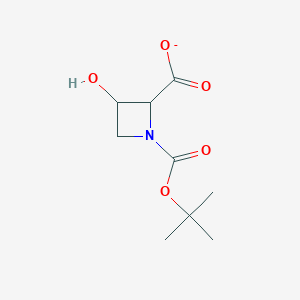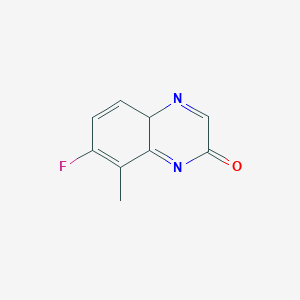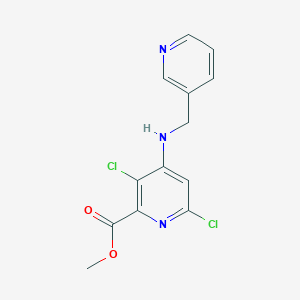
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, a dihydronaphthalene moiety, and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-3,4-dihydronaphthalene and ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dihydronaphthalene moiety can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Scientific Research Applications
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-1-naphthaleneacetamide: Shares the methoxy and naphthalene moieties but differs in the acetamide group.
Agomelatine: Contains a similar naphthalene structure but with different functional groups.
Tetrahydronaphthalene Derivatives: Similar core structure with variations in functional groups.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h4-6,9H,2-3,7-8,14H2,1H3;1H |
InChI Key |
PZGFQYGNVOAIKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC=C2CCN)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12336484.png)




![1-(3-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12336517.png)








